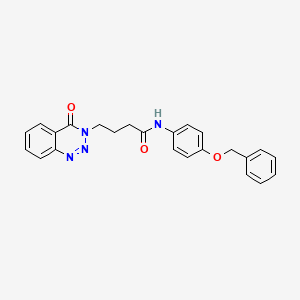

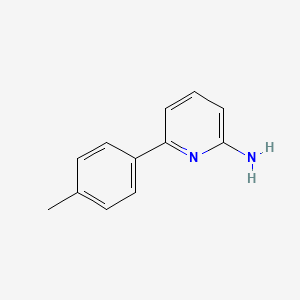

![molecular formula C25H20ClF3N4O3 B2767645 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione CAS No. 321391-93-9](/img/structure/B2767645.png)

5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of berotralstat involves intricate steps, including the functionalization of boronic esters. While many protocols exist for deboronation of alkyl boronic esters, protodeboronation remains less explored. A recent study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables the formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The protocol was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol .

Molecular Structure Analysis

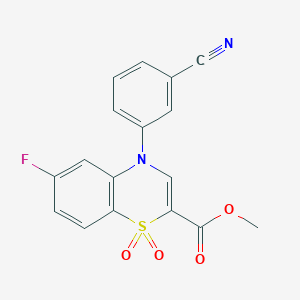

Berotralstat’s IUPAC name is 2-[3-(aminomethyl)phenyl]-N-[5-[®-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide . Its molecular formula is C~30~H~26~F~4~N~6~O .

Aplicaciones Científicas De Investigación

Synthesis Methodologies and Chemical Properties

Acylation of Pyrrolidine-diones

Pyrrolidine-diones, similar in structure to our compound of interest, can be acylated to form 3-acyltetramic acids. This process involves the use of acid chlorides and Lewis acids, highlighting a method for structural modification of pyrrolo-dione derivatives (Jones et al., 1990).

Synthesis of Hexahydropyrrolo[3,4-d]isoxazole-diones

The synthesis of hexahydropyrrolo[3,4-d]isoxazole-diones demonstrates the creation of derivatives through 1,3-dipolar cycloaddition, a process potentially applicable for generating variants of our target compound for research in stress mitigation mechanisms (Badru et al., 2012).

Catalyzed Synthesis of Isoxazolo-[5,4-d]pyrimidine-diones

Utilizing Keggin heteropolyacid as a catalyst, this synthesis pathway shows the potential for generating novel heterocyclic scaffolds at room temperature, which could be relevant for developing new research tools or materials (Bamoharram et al., 2010).

Potential Research Applications

Development of Anti-stress Agents

The structural analog hexahydropyrrolo[3,4-d]isoxazole-diones showed potential as anti-stress agents in preclinical models. Such research underscores the therapeutic potential of structurally related compounds in neuroscience and pharmacology (Badru et al., 2012).

Electropolymerization for Electronic Applications

N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole's electropolymerizability, part of the broader family of pyrrole derivatives, indicates potential uses in electronic applications, suggesting that similar compounds could be used in developing electronic materials (Lengkeek et al., 2010).

Antibacterial Activity

The synthesis of novel heterocyclic scaffolds, such as chromeno[4,3-d]pyrazolo[3,4-b]pyridine-diones, highlights the potential of pyrrole and isoxazole derivatives in generating compounds with notable antibacterial activities, relevant for research in antimicrobial resistance and drug discovery (Frolova et al., 2011).

Propiedades

IUPAC Name |

5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClF3N4O3/c26-18-13-16(25(27,28)29)14-31-22(18)30-11-12-32-23(34)19-20(15-7-3-1-4-8-15)33(36-21(19)24(32)35)17-9-5-2-6-10-17/h1-10,13-14,19-21H,11-12H2,(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHIVOAGOSKCQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)CCNC4=C(C=C(C=N4)C(F)(F)F)Cl)ON2C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClF3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-6,7,8,9-tetrahydropyrazino[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2767563.png)

![4-methyl-2-(1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide](/img/structure/B2767564.png)

![methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2767567.png)

![Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate hcl](/img/structure/B2767568.png)

![3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2767570.png)

![3-(4-chlorophenyl)-1-hexyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2767572.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2767575.png)

![N-(4-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2767579.png)